molecular formula C39H39N3O8 B14851541 [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate

[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate

Cat. No.: B14851541
M. Wt: 677.7 g/mol
InChI Key: JPPIMWFQZIFFTE-DCZZOZOESA-N
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Description

The compound [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxolane ring, and a benzoate ester, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate typically involves multiple steps, including the formation of the oxolane ring, the attachment of the pyrimidine moiety, and the final esterification with benzoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to increase efficiency and scalability. Techniques such as continuous flow chemistry, automated synthesis, and the use of high-throughput screening for reaction optimization are commonly employed. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl acetate
  • [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl propionate

Uniqueness

[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C39H39N3O8

Molecular Weight

677.7 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C39H39N3O8/c1-46-24-25-48-35-34(32(26-49-37(44)27-12-6-3-7-13-27)50-36(35)42-23-22-33(43)40-38(42)45)41-39(28-14-8-4-9-15-28,29-16-10-5-11-17-29)30-18-20-31(47-2)21-19-30/h3-23,32,34-36,41H,24-26H2,1-2H3,(H,40,43,45)/t32-,34-,35-,36-/m1/s1

InChI Key

JPPIMWFQZIFFTE-DCZZOZOESA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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